molecular formula C24H34F3N3O3 B14119155 [(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

Cat. No.: B14119155
M. Wt: 469.5 g/mol
InChI Key: MTMDXAIUENDNDL-HGICKYPLSA-N
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Description

MK-0812 is a potent and selective antagonist of the chemokine (C-C motif) receptor 2 (CCR2). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. MK-0812 is known for its ability to block the migration of monocytes into inflamed tissues, thereby reducing inflammation .

Preparation Methods

The synthesis of MK-0812 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative. This intermediate is then subjected to various reaction conditions to yield the final product . Industrial production methods for MK-0812 involve optimizing these synthetic routes to achieve high yields and purity. Continuous intravenous infusion is used to maintain a constant level of the drug in the blood .

Chemical Reactions Analysis

MK-0812 undergoes several types of chemical reactions, including:

    Oxidation: MK-0812 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in MK-0812.

    Substitution: MK-0812 can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

MK-0812 has a wide range of scientific research applications, including:

Mechanism of Action

MK-0812 exerts its effects by binding to the CCR2 receptor, thereby blocking the interaction between the receptor and its ligands, such as chemokine (C-C motif) ligand 2 (CCL2). This inhibition prevents the migration of monocytes into inflamed tissues, reducing inflammation. The molecular targets and pathways involved include the CCR2 receptor and the downstream signaling pathways activated by this receptor .

Comparison with Similar Compounds

MK-0812 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:

Properties

Molecular Formula

C24H34F3N3O3

Molecular Weight

469.5 g/mol

IUPAC Name

[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

InChI

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18?,20?,21?,23-/m0/s1

InChI Key

MTMDXAIUENDNDL-HGICKYPLSA-N

Isomeric SMILES

CC(C)[C@@]1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F

Origin of Product

United States

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